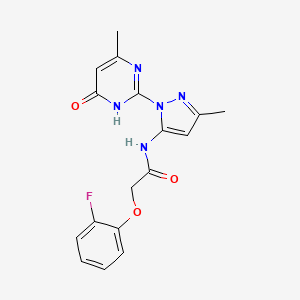![molecular formula C27H23N3O2 B2556279 1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901246-21-7](/img/structure/B2556279.png)
1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a novel organic compound characterized by its unique structural framework that combines pyrazoloquinoline and dioxane moieties. Its complex structure lends it potential utility in various scientific fields, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step processes:
Aromatic Substitution: : Starting with 3,4-dimethylphenyl and 4-methylphenyl derivatives, undergoes aromatic nucleophilic substitution.
Formation of Dioxane Ring:
Pyrazoloquinoline Core: : Building the core structure often involves cyclization reactions facilitated by a base or acid, combined with the appropriate solvent system.
Industrial Production Methods
Industrial-scale production might involve:
Optimization of Catalyst Usage: : Using specific catalysts to enhance reaction rates and yield.
Efficient Isolation Techniques: : Employing techniques such as crystallization, distillation, and chromatography for product purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Can be oxidized to form corresponding quinoline derivatives.
Reduction: : Reduction can yield dihydro derivatives affecting the dioxane ring stability.
Substitution: : Undergoes various substitutions depending on the active sites on the aromatic and pyrazoloquinoline rings.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.
Reducing Agents: : Like lithium aluminum hydride or sodium borohydride.
Catalysts for Substitution: : Including transition metals like palladium or nickel.
Major Products
Oxidized Quinoline Derivatives: : Result from oxidation reactions.
Dihydro Derivatives: : From reduction processes affecting the dioxane ring.
Substituted Pyrazoloquinoline Compounds: : From various nucleophilic and electrophilic substitutions.
Aplicaciones Científicas De Investigación
Chemistry
Catalyst Development: : Used as a ligand in coordination chemistry.
Synthetic Intermediates: : Serve as intermediates in the synthesis of complex organic molecules.
Biology and Medicine
Antimicrobial Agents:
Cancer Research: : Studied for potential anti-cancer properties due to its structural similarity to known bioactive compounds.
Industry
Material Science: : Potential utility in developing new materials with specific electronic properties.
Pharmaceuticals: : Used as a precursor in drug design and synthesis.
Mecanismo De Acción
The compound's mechanism of action is largely dependent on its ability to interact with biological macromolecules.
Molecular Targets: : Likely targets include enzymes and receptors due to its aromatic and heterocyclic nature.
Pathways Involved: : Involves inhibition of specific enzymes or receptors, which is significant in its potential antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
When compared to similar compounds like other pyrazoloquinoline derivatives and heterocyclic dioxane compounds:
Unique Structural Features: : The combined presence of dioxane and pyrazoloquinoline structures makes it unique.
Enhanced Biological Activity: : Compared to simpler analogs, it often shows enhanced biological activity due to its larger, more complex structure.
List of Similar Compounds
1-(3,4-dimethylphenyl)-pyrazoloquinoline
3-(4-methylphenyl)-dioxinopyrazole
8,9-dihydro-dioxinoquinoline
This detailed overview should provide a solid understanding of 1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline. Dive deeper into each section as needed!
Propiedades
IUPAC Name |
12-(3,4-dimethylphenyl)-14-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2/c1-16-4-7-19(8-5-16)26-22-15-28-23-14-25-24(31-10-11-32-25)13-21(23)27(22)30(29-26)20-9-6-17(2)18(3)12-20/h4-9,12-15H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHCMGYBNVMMDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCCO5)C6=CC(=C(C=C6)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
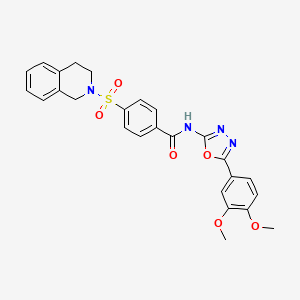
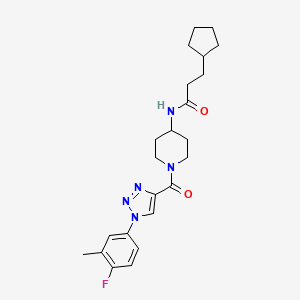
![propyl 2-{[3-cyano-4-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2556201.png)
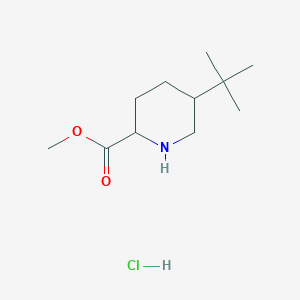
![2-ethoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2556204.png)
![1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxyethan-1-one](/img/structure/B2556205.png)
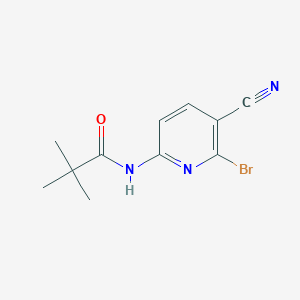
![1-(3,4-dichlorophenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one](/img/structure/B2556209.png)

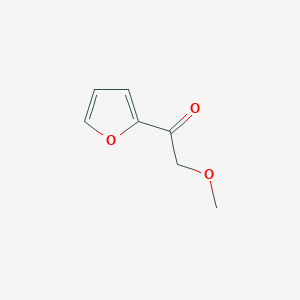
![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-(2-phenylethyl)-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2556213.png)
![3-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2556214.png)
